Benzene, 2-bromo-1-ethenyl-4-methyl-
CAS No.: 828267-46-5
Cat. No.: VC8184629
Molecular Formula: C9H9B
Molecular Weight: 197.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 828267-46-5 |
|---|---|
| Molecular Formula | C9H9B |
| Molecular Weight | 197.07 g/mol |
| IUPAC Name | 2-bromo-1-ethenyl-4-methylbenzene |
| Standard InChI | InChI=1S/C9H9Br/c1-3-8-5-4-7(2)6-9(8)10/h3-6H,1H2,2H3 |
| Standard InChI Key | YAPUBTBEBJZBSI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C=C)Br |
| Canonical SMILES | CC1=CC(=C(C=C1)C=C)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring with three distinct substituents:
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Bromine at position 2, enabling electrophilic substitution reactions.
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Vinyl group (-CH=CH₂) at position 1, facilitating polymerization and addition reactions.
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Methyl group (-CH₃) at position 4, influencing steric and electronic properties .
The IUPAC name is 2-bromo-1-ethenyl-4-methylbenzene, and its canonical SMILES representation is CC1=CC(=C(C=C1)C=C)Br .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 197.07 g/mol | |
| Boiling Point | Not reported | – |
| Density | Not reported | – |
| Solubility | Soluble in organic solvents | |
| LogP (Partition Coefficient) | 4.22 (estimated) |
The compound’s ¹H NMR spectrum (400 MHz, CDCl₃) reveals key signals:
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δ 2.31 ppm (s, 3H, methyl group).
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δ 5.31–6.84 ppm (m, 3H, vinyl protons).
Synthesis Methods
Palladium-Catalyzed Cross-Coupling
A high-yield (76%) synthesis involves microwave-assisted Suzuki-Miyaura coupling:
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Reactants: 5-Bromo-2-iodo-1-methylbenzene, trimethyl(vinyl)silane.
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Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂).
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Base: Potassium fluoride (KF).
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Conditions: Toluene solvent, 170°C, 30 minutes under argon .
The reaction proceeds via oxidative addition of the aryl iodide to palladium, followed by transmetalation with the vinyl silane and reductive elimination to form the product .
Alternative Routes
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Electrophilic Bromination: Direct bromination of 1-ethenyl-4-methylbenzene using Br₂/FeBr₃, though less selective due to competing ring positions .
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Dehydrohalogenation: Elimination of HBr from 2-bromo-1-(2-chloroethyl)-4-methylbenzene under basic conditions.
Reactivity and Applications
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For example, reaction with sodium methoxide yields 2-methoxy-1-ethenyl-4-methylbenzene.
Polymerization
The vinyl group participates in radical polymerization, forming polystyrene-like polymers with enhanced thermal stability. Copolymerization with isobutylene produces elastomers used in sealants .
Cross-Coupling Applications
As a substrate in Heck and Suzuki reactions, it synthesizes biaryl derivatives. For instance, coupling with phenylboronic acid forms 2-phenyl-1-ethenyl-4-methylbenzene, a precursor to liquid crystals .
Analytical Characterization
Spectroscopic Techniques
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 2.31 (s, CH₃), 5.31–6.84 (vinyl) | |
| GC-MS | m/z 197 (M⁺), 118 (base peak) | |
| IR | 1600 cm⁻¹ (C=C), 550 cm⁻¹ (C-Br) |
Chromatography
| Hazard | GHS Code | Precautions |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Use fume hood |
Comparison with Related Compounds
| Compound | Molecular Formula | Boiling Point | Key Differences |
|---|---|---|---|
| 4-Bromostyrene | C₈H₇Br | 172°C | Lacks methyl group |
| 2-Bromo-4-ethyl-1-methylbenzene | C₉H₁₁Br | 199.09 g/mol | Ethyl vs. vinyl substituent |
The methyl group in 2-bromo-1-ethenyl-4-methylbenzene enhances steric hindrance, reducing reaction rates compared to 4-bromostyrene .
Future Directions
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